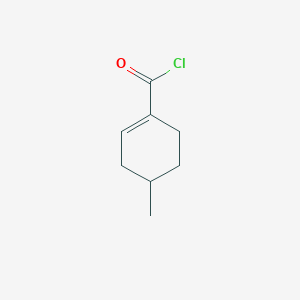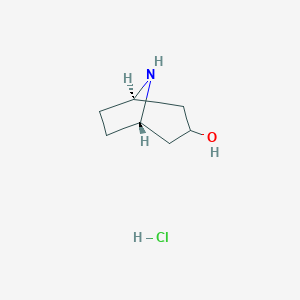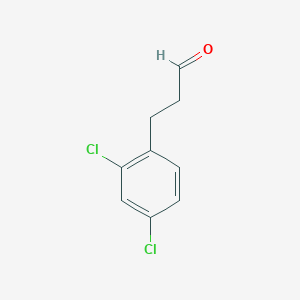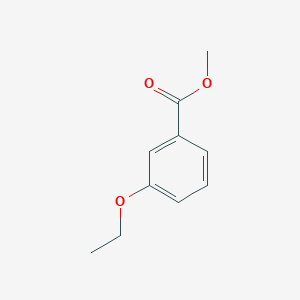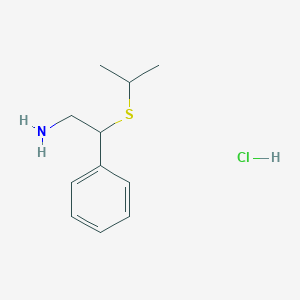
beta-Isopropylthio-beta-phenylethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Isopropylthio-beta-phenylethylamine hydrochloride, commonly known as 'Ephedrine HCl,' is a synthetic compound that belongs to the class of sympathomimetic amines. It is a potent stimulant that affects the central nervous system and has been widely used in the pharmaceutical industry for its therapeutic properties. Ephedrine HCl has been studied extensively for its potential applications in treating respiratory disorders, obesity, and other medical conditions.
科学研究应用
Ephedrine HCl has been studied for its potential applications in treating respiratory disorders, including asthma and bronchitis. It acts as a bronchodilator, which helps to relax the smooth muscles of the airways, making it easier to breathe. Ephedrine HCl has also been used as a weight loss supplement due to its thermogenic properties. It increases metabolic rate, which leads to increased energy expenditure and fat loss.
作用机制
Ephedrine HCl stimulates the sympathetic nervous system by increasing the release of norepinephrine and epinephrine. These hormones activate the beta-2 adrenergic receptors in the bronchial smooth muscles, leading to bronchodilation. Ephedrine HCl also stimulates the release of dopamine and norepinephrine in the brain, leading to increased alertness and energy.
生化和生理效应
Ephedrine HCl has several biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also increases metabolic rate, leading to increased energy expenditure and fat loss. Ephedrine HCl can also cause vasoconstriction, which can lead to decreased blood flow to certain organs.
实验室实验的优点和局限性
Ephedrine HCl has several advantages for lab experiments. It is a potent stimulant that can be used to study the effects of sympathetic nervous system activation. It can also be used to study the effects of thermogenesis on metabolic rate and fat loss. However, Ephedrine HCl has limitations as well. It can cause vasoconstriction, which can lead to decreased blood flow to certain organs. It can also cause tachycardia and hypertension, which can be detrimental to some experimental models.
未来方向
There are several future directions for research on Ephedrine HCl. One area of interest is its potential applications in treating respiratory disorders. Further studies are needed to determine its efficacy and safety in this regard. Another area of interest is its potential applications in weight loss and obesity. Studies are needed to determine the optimal dose and duration of treatment for these conditions. Finally, more research is needed to understand the long-term effects of Ephedrine HCl on the cardiovascular system and other organs.
合成方法
Ephedrine HCl is synthesized through several methods, including the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride or sodium borohydride. Another method involves the condensation of benzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting amine with hydrochloric acid.
属性
CAS 编号 |
104036-80-8 |
|---|---|
产品名称 |
beta-Isopropylthio-beta-phenylethylamine hydrochloride |
分子式 |
C11H18ClNS |
分子量 |
231.79 g/mol |
IUPAC 名称 |
2-phenyl-2-propan-2-ylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NS.ClH/c1-9(2)13-11(8-12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H |
InChI 键 |
LRADIYLUMHNTSN-UHFFFAOYSA-N |
SMILES |
CC(C)SC(CN)C1=CC=CC=C1.Cl |
规范 SMILES |
CC(C)SC(CN)C1=CC=CC=C1.Cl |
同义词 |
2-phenyl-2-propan-2-ylsulfanyl-ethanamine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



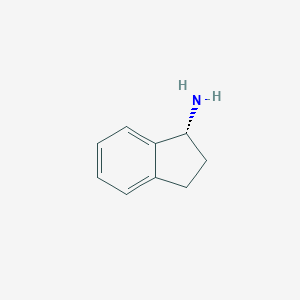
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
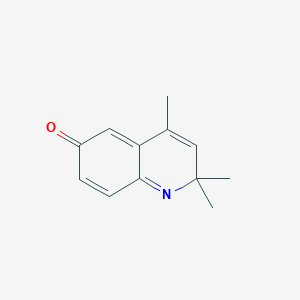
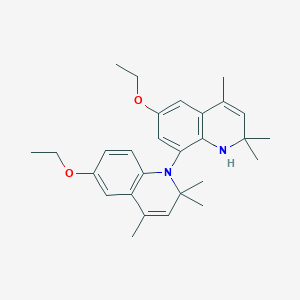
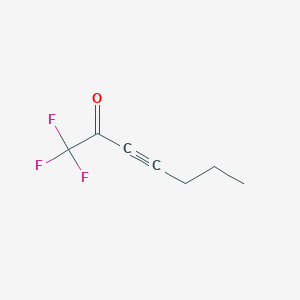
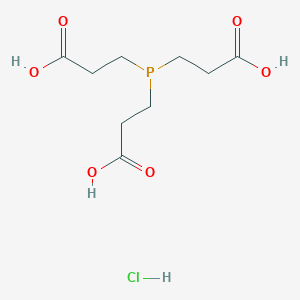
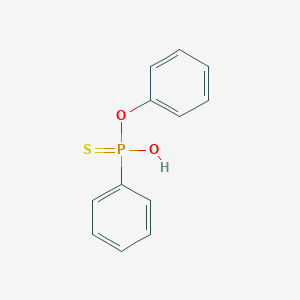
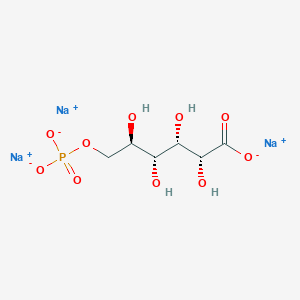
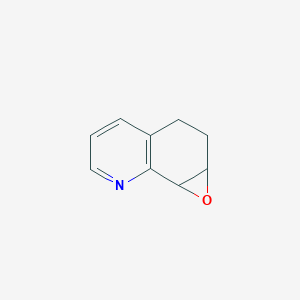
![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)
